molecular formula C14H15NO2S B2969493 2-Methyl-2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]propanoic acid CAS No. 1267342-57-3

2-Methyl-2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]propanoic acid

Cat. No. B2969493
CAS RN: 1267342-57-3
M. Wt: 261.34
InChI Key: VXEPWCATGLTAAC-UHFFFAOYSA-N
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Description

2-Methyl-2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]propanoic acid, also known as MTPA, is a chiral auxiliary used in organic chemistry for the determination of enantiomeric purity. It is a white crystalline solid with a molecular weight of 277.4 g/mol. MTPA has been widely used in the synthesis of chiral compounds due to its unique properties.

Scientific Research Applications

Photovoltaic Applications

2-Methyl-2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]propanoic acid and its derivatives have been explored for their potential applications in photovoltaic devices. For example, organic sensitizers engineered at the molecular level, incorporating structures similar to this compound, have shown promising results in solar cell applications. These compounds, upon anchoring onto TiO2 film, exhibited high incident photon to current conversion efficiency, demonstrating their utility in improving solar cell efficiency (Kim et al., 2006).

Antimicrobial and Antifungal Activities

Research has also delved into the antimicrobial and antifungal potentials of derivatives related to this compound. Studies have synthesized and evaluated various derivatives for their activities against bacterial and fungal strains, developing a novel class of antimicrobial agents. For instance, certain thiazolidinone and azetidinone derivatives have shown promising antibacterial and antifungal properties, suggesting their applicability in the development of new antimicrobial agents (Patel & Patel, 2017).

Anticancer Research

Additionally, the structure has been utilized in the design of novel compounds with anticancer and antimicrobial activity. The framework of thiazolone derivatives, incorporating elements of this compound, has been synthesized in various forms to explore their efficacy against cancer cell lines and microbial strains. Some derivatives have shown high antibacterial and antifungal activity, along with significant anticancer properties against human breast cancer cell lines (Pansare et al., 2019).

Organic Synthesis and Stereochemistry

The compound and its related derivatives have also been of interest in studies focusing on organic synthesis and stereochemistry. Investigations into the synthesis, characterization, and biological activity of compounds bearing the thiazole moiety reveal insights into the stereochemical relations and the effect of substituents on biological activity. For example, research on the stereochemistry of certain thiazole derivatives has uncovered the significance of substituent positioning and stereochemical configuration on the compounds' physical properties and potential biological activities (Hartung et al., 2003).

Corrosion Inhibition

Furthermore, derivatives of this compound have been evaluated for their corrosion inhibition properties. Studies on the effect of substitution and temperature on these compounds have demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. This suggests their potential application in protecting metals from corrosion, which is crucial for industrial applications (Ammal et al., 2018).

properties

IUPAC Name

2-methyl-2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-9-6-4-5-7-10(9)12-15-11(8-18-12)14(2,3)13(16)17/h4-8H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEPWCATGLTAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CS2)C(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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